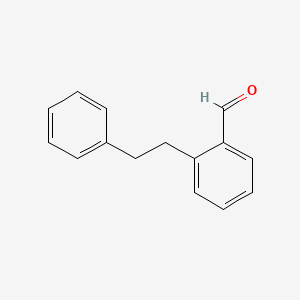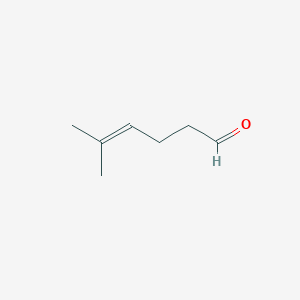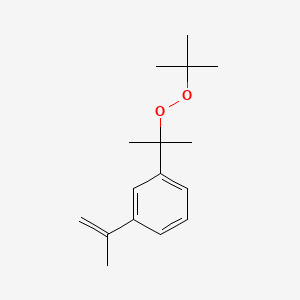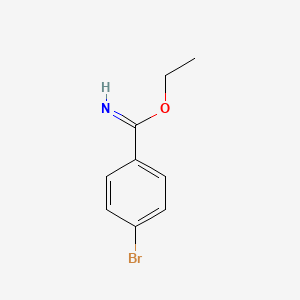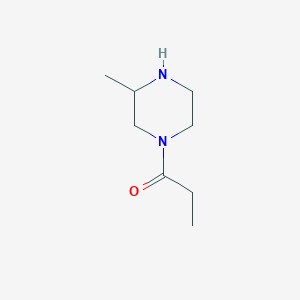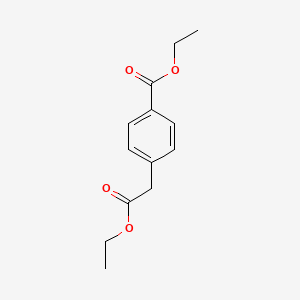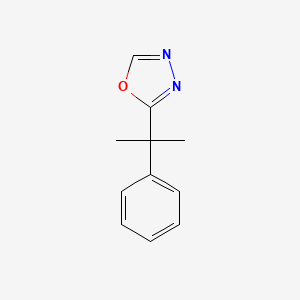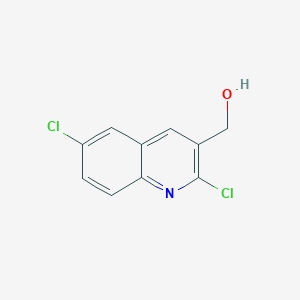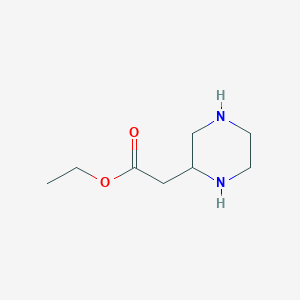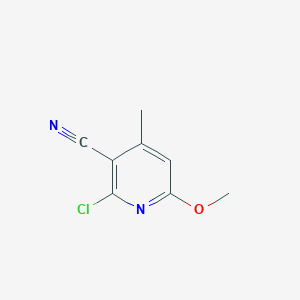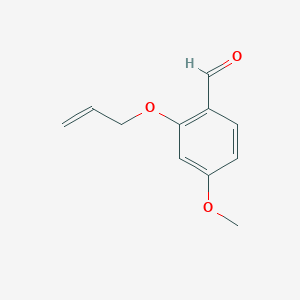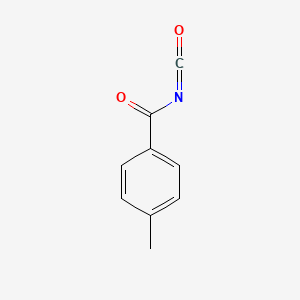
4-Methylbenzoyl isocyanate
概要
説明
4-Methylbenzoyl isocyanate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with a methyl group at the para position. This compound is used as a building block in organic synthesis and has applications in various fields, including the production of polyurethanes and other polymers .
準備方法
Synthetic Routes and Reaction Conditions
4-Methylbenzoyl isocyanate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of 4-methylbenzoyl chloride with phosgene in the presence of a base.
Non-Phosgene Methods: These methods are developed to avoid the use of toxic phosgene. Another approach is the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.
Industrial Production Methods
Industrial production of this compound often relies on the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .
化学反応の分析
Types of Reactions
4-Methylbenzoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-methylbenzoic acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Aminolysis: Primary or secondary amines, typically under mild conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst such as a base or acid.
Major Products
Hydrolysis: 4-Methylbenzoic acid.
Aminolysis: 4-Methylbenzoyl urea.
Alcoholysis: 4-Methylbenzoyl carbamate.
科学的研究の応用
4-Methylbenzoyl isocyanate has several applications in scientific research:
Polyurethane Production: Used as a precursor in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 4-methylbenzoyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl isocyanate: Similar structure with a methoxy group instead of a methyl group.
Benzyl isocyanate: Lacks the methyl substitution on the benzene ring.
4-Fluorobenzyl isocyanate: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Methylbenzoyl isocyanate is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This substitution can affect the compound’s boiling point, density, and reactivity compared to its analogs .
特性
IUPAC Name |
4-methylbenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXSSVGXIJYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462918 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-46-9 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


